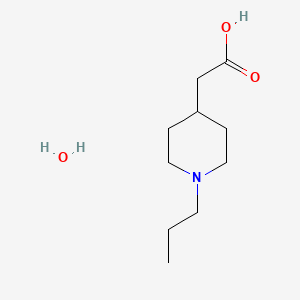

(1-Propyl-4-piperidinyl)acetic acid hydrate

Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions for complex organic molecules containing heterocyclic ring systems. According to chemical database records, this compound is officially designated as this compound (1:1), indicating a one-to-one stoichiometric relationship between the organic molecule and water. Alternative nomenclature variations include 2-(1-Propylpiperidin-4-yl)acetic acid hydrate and 4-Piperidineacetic acid, 1-propyl-, hydrate (1:1), demonstrating the multiple acceptable naming systems employed in chemical literature.

The molecular formula C10H21NO3 encompasses the complete hydrated structure, with a molecular weight of 203.28 grams per mole. The Chemical Abstracts Service registry number 1269054-30-9 provides unique identification for this specific hydrated form, distinguishing it from related non-hydrated variants. The compound's structural classification places it within the broader category of substituted piperidines, specifically as a 4-substituted piperidine derivative where the substituent contains both aliphatic and carboxylic acid functional groups.

The structural architecture reveals a six-membered piperidine ring system with nitrogen substitution at position 1 by a propyl group, and carbon substitution at position 4 by an acetate moiety. This substitution pattern creates a compound with distinct regions of hydrophobic character (the propyl group) and hydrophilic character (the carboxylic acid and hydration water), contributing to its unique physical and chemical properties. The stereochemical considerations of the compound involve the potential for conformational flexibility around the piperidine ring, which adopts chair conformations similar to cyclohexane but with additional complexity due to the nitrogen heteroatom.

Historical Context in Piperidine Derivative Research

The development of piperidine derivatives as pharmaceutical agents traces back to the nineteenth century, when piperidine itself was first isolated and characterized. The Scottish chemist Thomas Anderson initially reported piperidine in 1850, followed by independent work by French chemist Auguste Cahours in 1852, who provided the compound with its current nomenclature derived from the genus Piper, referencing the pepper plant from which it was originally obtained. This foundational work established piperidine as a fundamental building block for subsequent medicinal chemistry research.

The evolution of piperidine derivative research has been marked by several significant milestones that directly relate to compounds like this compound. During the mid-twentieth century, researchers began exploring systematic modifications of the piperidine ring system, leading to the development of numerous pharmaceutical agents incorporating this heterocyclic motif. The recognition that piperidine derivatives could exhibit diverse biological activities, including effects on neurotransmitter systems, pain perception, and antimicrobial activity, sparked intensive research into structural variations and their corresponding pharmacological profiles.

Recent decades have witnessed a significant expansion in piperidine derivative research, with over twenty distinct classes of pharmaceuticals now incorporating piperidine structural elements. This growth has been driven by advances in synthetic methodology that enable the preparation of complex piperidine derivatives with precise substitution patterns. The development of compounds featuring propyl substitution at the nitrogen atom and acetic acid substitution at the 4-position represents a natural progression in this research trajectory, building upon established structure-activity relationships while exploring new therapeutic possibilities.

Contemporary research approaches to piperidine derivatives have been significantly enhanced by computational chemistry methods and high-throughput screening technologies. These advances have enabled researchers to predict the biological activity of compounds like this compound before synthesis, accelerating the drug discovery process. The integration of molecular modeling studies with traditional medicinal chemistry approaches has provided deeper insights into the molecular mechanisms underlying piperidine derivative activity, particularly their interactions with biological targets such as monoamine oxidase enzymes and various neurotransmitter receptors.

Significance in Organic and Medicinal Chemistry

The significance of this compound within organic and medicinal chemistry derives from its representation of advanced structural modifications to the fundamental piperidine scaffold. This compound exemplifies the contemporary approach to drug design that seeks to optimize both pharmacological activity and physicochemical properties through strategic structural modifications. The incorporation of the propyl group at the nitrogen position and the acetic acid moiety at the 4-position creates a molecule with enhanced molecular complexity compared to simple piperidine, potentially leading to improved selectivity and potency in biological systems.

From an organic chemistry perspective, this compound demonstrates several important synthetic challenges and opportunities. The preparation of 4-substituted piperidines with acetic acid functionality requires sophisticated synthetic methodologies that can accommodate the multiple functional groups while maintaining structural integrity. Recent advances in piperidine synthesis, including intramolecular cyclization reactions and multicomponent synthetic approaches, have made the preparation of such complex derivatives more accessible to researchers. The hydrated form adds additional considerations regarding crystallization behavior, stability, and purification protocols that are essential for pharmaceutical development.

The medicinal chemistry significance of this compound is closely linked to the established therapeutic importance of piperidine derivatives in contemporary pharmaceutical practice. Piperidine-containing compounds are present in numerous approved medications spanning multiple therapeutic areas, including antipsychotic agents, analgesics, antihistamines, and central nervous system modulators. The specific structural features of this compound suggest potential applications in neuropharmacology, given the known activity of piperidine derivatives as monoamine oxidase inhibitors and their interactions with various neurotransmitter systems.

| Therapeutic Area | Representative Piperidine Derivatives | Mechanism of Action |

|---|---|---|

| Antipsychotic Medications | Haloperidol, Risperidone | Dopamine receptor antagonism |

| Analgesic Agents | Fentanyl, Pethidine | Opioid receptor agonism |

| Antihistamines | Loratadine | Histamine H1 receptor antagonism |

| Neurology | Donepezil | Acetylcholinesterase inhibition |

The compound's potential for therapeutic development is further supported by computational studies suggesting favorable interactions with biological targets. Research investigating piperidine derivatives as monoamine oxidase inhibitors has identified structural features similar to those present in this compound as important for biological activity. The propyl substitution pattern and carboxylic acid functionality may contribute to enhanced binding affinity and selectivity compared to simpler piperidine derivatives, making this compound an attractive candidate for further pharmacological investigation.

Properties

IUPAC Name |

2-(1-propylpiperidin-4-yl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.H2O/c1-2-5-11-6-3-9(4-7-11)8-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWWDCIVUJJUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps

N-alkylation of Piperidine: Introduction of the propyl group at the nitrogen atom of piperidine is typically achieved via nucleophilic substitution using propyl halides or via reductive amination with propanal derivatives.

Functionalization at the 4-Position: The 4-position on the piperidine ring is functionalized with an acetic acid group. This can be introduced via alkylation using haloacetic acid derivatives or by ring functionalization through directed lithiation or transition-metal catalyzed coupling.

Hydration: The hydrate form is typically obtained by crystallization from aqueous solvents or controlled exposure to moisture, leading to stable crystalline hydrates.

Detailed Preparation Methods and Research Findings

N-Substituted 4-Piperidinyl Derivatives Preparation (Based on Patent US2784192A)

A relevant method for preparing N-substituted 4-piperidinyl compounds involves the following:

Starting from 1-substituted-4-phenyl-1,2,3,6-tetrahydropyridines, reaction with anhydrous hydrogen bromide in acetic acid at 0–75 °C forms bromopiperidines.

Subsequent hydrolysis of the bromopiperidines with water at 75–125 °C yields 1-substituted-4-hydroxypiperidines.

Although this patent focuses on 4-phenyl derivatives, the methodology can be adapted for 4-substituted piperidines with acetic acid groups by analogous substitution and hydrolysis steps.

The process involves careful control of temperature and pH to optimize yield and purity.

| Step | Conditions | Outcome |

|---|---|---|

| Bromination | 0–75 °C, acetic acid, HBr | Formation of bromopiperidine |

| Hydrolysis | 75–125 °C, water | Formation of 4-hydroxypiperidine |

| Neutralization | NaOH addition | Isolation of basic piperidinyl compound |

This approach provides a robust route to N-substituted 4-piperidinyl alcohols, which can be further converted to acetic acid derivatives through oxidation or substitution reactions.

Reductive Amination and Catalytic Hydrogenation Approaches

Recent advances in piperidine synthesis emphasize catalytic hydrogenation and reductive amination:

Reductive Amination: Condensation of 4-piperidinyl aldehydes or ketones with propyl amine followed by reduction yields N-propyl substituted piperidines.

Catalytic Hydrogenation: Transition metal catalysts such as palladium, rhodium, or ruthenium complexes enable selective hydrogenation of unsaturated precursors to afford substituted piperidines with high stereoselectivity and yields.

Use of mild reducing agents like sodium tetrahydroborate under controlled conditions can facilitate the synthesis of piperidine derivatives with minimal side reactions.

The hydrogen borrowing [5 + 1] annulation method allows stereoselective formation of substituted piperidines by sequential oxidation, amination, and reduction steps catalyzed by iridium complexes in aqueous media, preserving enantiopurity.

Incorporation of Acetic Acid Moiety

The acetic acid group at the 4-position can be introduced by alkylation of the piperidine ring with haloacetic acid or its esters under basic conditions.

Alternatively, oxidation of 4-substituted methyl groups to carboxylic acid functionalities is possible using oxidizing agents such as KMnO4 or CrO3 under controlled conditions.

The final hydrate form is typically obtained by recrystallization from aqueous solvents, ensuring incorporation of water molecules into the crystal lattice.

Comparative Data Table of Preparation Methods

Summary of Research Findings

The preparation of this compound can be effectively approached by first synthesizing the N-propyl-4-piperidinyl intermediate, followed by functionalization at the 4-position with an acetic acid group.

The bromination-hydrolysis method offers a classical, well-documented route to 4-substituted piperidines with good yields and purity.

Modern catalytic methods provide stereoselective and environmentally friendly alternatives, with potential for enantioselective synthesis crucial for pharmaceutical applications.

Hydrate formation is typically achieved during purification and crystallization steps, impacting the compound's physical properties such as solubility and stability.

Concluding Remarks

The preparation of this compound involves a combination of classical organic synthesis techniques and modern catalytic methodologies. The choice of method depends on desired purity, stereochemistry, scalability, and available resources. The integration of N-alkylation, selective functionalization at the 4-position, and controlled crystallization to form the hydrate constitutes a comprehensive approach for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(1-Propyl-4-piperidinyl)acetic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, alcohols, and amines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of piperidine compounds, including (1-Propyl-4-piperidinyl)acetic acid hydrate, exhibit significant analgesic and anti-inflammatory effects. These compounds are often investigated for their potential use in pain management therapies. For instance, studies have shown that modifications to the piperidine ring can enhance the efficacy of these compounds against pain-related conditions .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as anxiety and depression. The piperidine moiety is known to influence dopamine and serotonin pathways, which are critical in mood regulation .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions, including alkylation and acylation processes. The compound's functional groups facilitate reactions that lead to the formation of diverse heterocycles, which are essential in drug discovery .

Multicomponent Reactions

The compound has been successfully incorporated into multicomponent reactions (MCRs), which are pivotal in synthesizing complex organic molecules efficiently. MCRs involving this compound have demonstrated high yields and selectivity, making them attractive for pharmaceutical applications .

Biochemical Tool

Enzyme Inhibition Studies

In biochemical research, this compound has been used as a tool to study enzyme inhibition mechanisms. Its ability to interact with specific enzyme targets allows researchers to investigate the structure-activity relationship (SAR) of similar compounds. This application is crucial for developing new inhibitors that can modulate enzymatic activity in various biological pathways .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to explore the binding affinity of this compound with various biological targets. These computational studies provide insights into how structural modifications can enhance binding and improve therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1-Propyl-4-piperidinyl)acetic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (1-Propyl-4-piperidinyl)acetic acid hydrate with structurally related compounds from the evidence:

*Estimated based on structural similarity to ethyl-substituted analogs.

Research Findings and Mechanistic Insights

Adsorption Mechanisms in Acetic Acid-Modified Compounds

- Pore Structure and Surface Area : Acetic acid modification increases the specific surface area (SSA) of biochar, enhancing adsorption capacity. For instance, ASBB achieved a 97.8% uranium removal rate due to expanded pores and functional groups.

- Functional Group Interactions: FTIR and XPS analyses revealed that carboxyl (-COO⁻) groups on ASBB bind uranium via monodentate coordination. This suggests that analogous acetic acid-containing piperidine derivatives could exhibit similar metal-binding behavior.

Comparative Performance in Uranium Removal

Biological Activity

(1-Propyl-4-piperidinyl)acetic acid hydrate, also known by its CAS number 47000699, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . This compound features a piperidine ring, which is known for its diverse pharmacological properties. The presence of the propyl group and acetic acid moiety contributes to its unique biological profile.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial in neurotransmission and is a target for treating neurodegenerative diseases .

- Receptor Binding : It may interact with specific receptors, modulating their activity, which could be beneficial in pharmacological applications.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several derivatives, including this compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development .

- Enzyme Inhibition Studies : Research focused on the inhibitory effects on AChE demonstrated that this compound could serve as a potential therapeutic agent for Alzheimer's disease by enhancing cholinergic transmission .

- Antitumor Activity : Investigations into the antitumor properties of piperidine derivatives indicated that modifications to the structure significantly influenced their biological efficacy. The introduction of various substituents enhanced the antitumor activity, suggesting that this compound could be further optimized for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.